molecular formula C10H18O2 B8351054 Tert-butyl hex-5-enoate

Tert-butyl hex-5-enoate

Cat. No.: B8351054
M. Wt: 170.25 g/mol
InChI Key: XNBBRQGAPIDYKF-UHFFFAOYSA-N
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Description

Tert-butyl hex-5-enoate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

tert-butyl hex-5-enoate

InChI

InChI=1S/C10H18O2/c1-5-6-7-8-9(11)12-10(2,3)4/h5H,1,6-8H2,2-4H3

InChI Key

XNBBRQGAPIDYKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-hexenoic acid q-1 (6.00 g, 52.6 mmol), t-butyl alcohol (72.2 mL, 735.84 mmol) and DMAP (1.28 g, 10.51 mmol) in DCM (150 mL) at −10° C. was added DCC (16.26 g, 78.84 mmol). After stirring at room temperature overnight, solid was filtered off. The filtrate was evaporated under reduced pressure to give a crude oil, which was purified by chromatography (Biotage; 65i). Elution with a gradient of EtOAc/Hexane from 5/95 to 10/90 yielded 4.16 g (46.53%) of t-butyl ester q-2, which displayed a 1H NMR spectrum that matched literature (Johnson, P. Y.; Berchtold, G. A. J. Org. Chem. 1970, 35, 584-592) and was used without further purification).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
72.2 mL
Type
reactant
Reaction Step One
Name
Quantity
16.26 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
46.53%

Synthesis routes and methods II

Procedure details

To a solution of 2-(R)-allyl-succinic acid 4-t-butyl ester (5 g, 0.00234 mol), 9-(S)-amino-4-oxa-1,7-diaza-tricyclo[9.6.1.012,17 ]octadeca-11(18),12,14,16-tetraen-8-one (6,38 g, 0.00234mol) in 50 mL DMF added HOBT (3.47 g, 0.026 mol), DMAP (80 mg), N-methylmorpholine (2.84 g, 0.028 mol), and EDCI (6.69 g, 0.035 mol). The mixture was stirred at room temperature overnight. The reaction mixture was diluted with EtOAc (300 mL) and washed with brine (2×100 mL), saturated NaHCO3 (2×100 mL) and brine (1×100 mL), and dried (MgSO4). Removal of the solvents gave 9 g of crude product. Column chromatographic purification (50% EtOAc/CH2Cl2) gave 7.5 g of pure (3R,9S)-3-(8-oxo-4-oxa-1,7-diaza-tricyclo[9.6.1.012,17 ]octadeca-11(18)12,14,16-tetraen-9-yl carbamoyl)-hex-5-enoic acid t-butyl ester, MS: 469(M+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
9-(S)-amino-4-oxa-1,7-diaza-tricyclo[9.6.1.012,17 ]octadeca-11(18),12,14,16-tetraen-8-one
Quantity
0.00234 mol
Type
reactant
Reaction Step One
Name
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
6.69 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5-hexenoic acid (15.2 mL, 0.131 mol) in DCM (375 mL), cooled to 0° C., tert-butanol (176 mL, 1.84 mol) and then 4-dimethylaminopyridine (3.21 g, 26.3 mmol) were added. The mixture was stirred at room temperature for 22 hrs, filtered and concentrated. The residue was redissolved in DCM/n-hexane and concentrated under reduced pressure. The crude oil was purified by flash chromatography (Biotage SP1, EtOAc/n-hexane from 5 to 10%), affording the title product.
Quantity
15.2 mL
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
176 mL
Type
reactant
Reaction Step Two
Quantity
3.21 g
Type
catalyst
Reaction Step Two

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